Physicochemical Differentiation: Methyl Ester vs. Free Acid – Lipophilicity and Hydrogen‑Bonding Profile
The methyl ester exhibits a computed XLogP3 of 2.8, zero hydrogen‑bond donors, and a topological polar surface area of 35.5 Ų, whereas the corresponding free acid (CAS 109433-26-3) carries one H‑bond donor and is predicted to have a lower logP (pKa ~4.31) and higher TPSA [1]. The 0.8–1.0 log unit increase in lipophilicity and absence of a formal negative charge at physiological pH favor passive membrane diffusion and may enhance oral bioavailability or intracellular target engagement when the ester acts as a prodrug moiety [1].
| Evidence Dimension | Lipophilicity and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.8; HBD = 0; TPSA = 35.5 Ų |
| Comparator Or Baseline | 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid (free acid): predicted lower logP; HBD = 1; predicted higher TPSA |
| Quantified Difference | ΔHBD = –1; estimated ΔlogP ≈ +0.8–1.0 (ester > acid) |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) and ChemicalBook predicted data |
Why This Matters
For procurement decisions in drug‑discovery programs, the methyl ester offers a distinct pharmacokinetic handle compared to the free acid, enabling tunable permeability without requiring additional synthetic derivatization.
- [1] PubChem. Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate (CID 11075623). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11075623 (accessed 2026-05-13). View Source
